1-Methylcyclopentanecarboxylic acid

Description

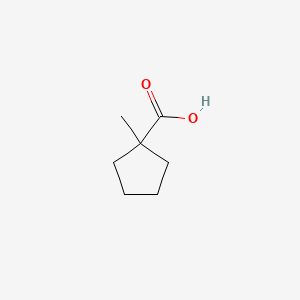

Structure

3D Structure

Properties

IUPAC Name |

1-methylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-7(6(8)9)4-2-3-5-7/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIBBVOEXUQHFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911618 | |

| Record name | 1-Methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5217-05-0, 110378-86-4 | |

| Record name | 1-Methylcyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5217-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanecarboxylic acid, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005217050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanecarboxylic acid, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110378864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylcyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-Methylcyclopentanecarboxylic Acid

CAS Number: 5217-05-0

This technical guide provides a comprehensive overview of 1-methylcyclopentanecarboxylic acid, including its chemical properties, synthesis, spectroscopic data, applications in drug discovery, and safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a cyclic carboxylic acid with a methyl group at the C1 position of the cyclopentane ring.[1] Its chemical structure and properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5217-05-0 | [1] |

| Alternate CAS Number | 110378-86-4 | [2] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [1] |

| Synonyms | 1-Methyl-1-carboxy-cyclopentane, 1-Methylcyclopentanoic acid | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 219.0 ± 0.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Flash Point | 103.1 ± 13.1 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water. |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. Common methods include the carboxylation of a Grignard reagent and the Favorskii rearrangement.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes the synthesis of this compound from 1-chloro-1-methylcyclopentane via a Grignard reaction followed by carboxylation.

Materials:

-

1-chloro-1-methylcyclopentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Hexane

-

Potassium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-chloro-1-methylcyclopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (1-methylcyclopentylmagnesium chloride).

-

Carboxylation: Cool the Grignard reagent solution in an ice bath. Carefully add crushed dry ice (solid CO₂) in small portions to the stirred solution. A vigorous reaction will occur. Continue adding dry ice until the reaction subsides.

-

Work-up and Purification: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexane.

-

Combine the organic extracts and wash them with a solution of potassium hydroxide to extract the carboxylic acid as its salt.

-

Separate the aqueous layer containing the potassium salt and acidify it with concentrated hydrochloric acid to precipitate the this compound.

-

Extract the liberated carboxylic acid with diethyl ether or hexane.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[3]

Spectroscopic Data

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 128 |

| ¹H NMR (Predicted) | δ 12.0-12.5 (s, 1H, -COOH), 2.0-1.5 (m, 8H, cyclopentyl protons), 1.2 (s, 3H, -CH₃) |

| ¹³C NMR (Predicted) | δ ~180 (-COOH), δ ~45 (quaternary C), δ ~35 (cyclopentyl CH₂), δ ~25 (cyclopentyl CH₂), δ ~20 (-CH₃) |

| Infrared (IR) Spectroscopy | ~2950 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, carboxylic acid), ~1450 cm⁻¹ (C-H bend), ~1250 cm⁻¹ (C-O stretch) |

Applications in Drug Development: Inhibition of NaV1.7

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype is predominantly expressed in peripheral sensory neurons and has been genetically validated as a key mediator of pain perception in humans.[4] Consequently, selective inhibitors of NaV1.7 are highly sought after as potential non-opioid analgesics.

Cyclopentane carboxylic acid derivatives have emerged as a promising class of NaV1.7 inhibitors.[5] These small molecules can act through direct or indirect mechanisms to modulate channel activity.

Direct Inhibition of the NaV1.7 Voltage-Sensing Domain

Some small molecule inhibitors, including those with a carboxylic acid moiety, target the voltage-sensing domain 4 (VSD4) of the NaV1.7 channel. The negatively charged carboxylate group can form ionic and hydrogen bonding interactions with positively charged residues within the VSD4, thereby stabilizing the channel in a resting or inactivated state and preventing its opening.

References

- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclopentanecarboxylic acid, a derivative of cyclopentane, is a chemical compound of interest in various fields of organic synthesis and pharmaceutical development. Its structural features, comprising a five-membered ring with a methyl and a carboxylic acid group attached to the same carbon atom, impart specific physical and chemical characteristics that are crucial for its handling, reactivity, and potential applications. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines general experimental protocols for their determination, and presents a logical workflow for property analysis.

Core Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | - |

| Melting Point | Not available | [2] |

| Boiling Point | Not available | [2] |

| Density | Not available | [2] |

| pKa (Predicted) | ~4.9 (Estimated based on similar structures) | - |

| Solubility | Soluble in organic solvents, limited solubility in water | - |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) data is available and provides information on the fragmentation pattern of the molecule, confirming its molecular weight. The NIST Mass Spectrometry Data Center provides access to this data.[1][3][4]

-

Infrared Spectroscopy (IR): The infrared spectrum of this compound is available and would be expected to show characteristic absorption bands for the carboxylic acid functional group. These include a broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch at around 1700 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound is not readily found in public databases, the spectra can be predicted based on its structure. The ¹H NMR spectrum would be expected to show signals for the methyl protons, the methylene protons of the cyclopentane ring, and a characteristic downfield signal for the carboxylic acid proton. The ¹³C NMR spectrum would display signals for the quaternary carbon, the carbonyl carbon, the methyl carbon, and the methylene carbons of the ring.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the literature. However, the following are generalized, standard procedures for determining the key physical properties of a carboxylic acid.

Determination of Melting Point (for solid compounds)

-

Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A melting point apparatus, such as a Thiele tube or a digital melting point device, is used.

-

Procedure: The capillary tube is placed in the apparatus, and the temperature is gradually increased. The temperature range at which the substance begins to melt and completely becomes a liquid is recorded as the melting point range.

Determination of Boiling Point

-

Apparatus: A distillation setup, including a round-bottom flask, a condenser, a thermometer, and a heating mantle, is assembled.

-

Procedure: A small volume of the liquid is placed in the flask with a few boiling chips. The liquid is heated, and the temperature at which the vapor and liquid phases are in equilibrium (i.e., the temperature at which the liquid boils and the vapor condenses at a steady rate) is recorded as the boiling point. For greater accuracy, this is typically done under controlled pressure.

Determination of Solubility

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane) is chosen.

-

Procedure: A small, measured amount of this compound is added to a test tube containing a specific volume of the solvent at a controlled temperature. The mixture is agitated, and the substance is observed to see if it dissolves completely. The solubility is expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in g/100 mL).

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a compound like this compound.

Caption: A flowchart illustrating the logical progression for the comprehensive determination of the physical and spectroscopic properties of a chemical compound.

Conclusion

This compound is a compound for which fundamental physical data, such as melting and boiling points, are not widely reported. This guide has consolidated the available information and provided a framework of standard experimental protocols for the determination of these missing values. The provided workflow and spectral data information will be valuable to researchers and professionals in the fields of chemistry and drug development who may work with this or structurally related molecules. Further experimental investigation is warranted to fully characterize this compound.

References

An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral data of 1-methylcyclopentanecarboxylic acid. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields where this molecule may be of interest.

Chemical Structure and Properties

This compound is a cyclic carboxylic acid with a methyl group and a carboxylic acid functional group attached to the same carbon atom of a cyclopentane ring.[1][2] Its chemical structure is characterized by this five-membered ring, which influences its physical and chemical properties.[1]

Table 1: Chemical Identifiers and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [2] |

| CAS Number | 5217-05-0 | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents, limited solubility in water | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Boiling Point | 219.0 °C at 760 mmHg | [1] |

| Density | 1.1 g/cm³ | [1] |

| Melting Point | Not available | |

| pKa | Not available |

Synthesis and Experimental Protocols

For instance, the synthesis of the related compound methyl cyclopentanecarboxylate has been achieved through the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide.[3] This ester could then potentially be hydrolyzed to the corresponding carboxylic acid and subsequently methylated.

A general procedure for the synthesis of tertiary carboxylic acids, such as 1-methylcyclohexanecarboxylic acid, involves the carboxylation of the corresponding alcohol with formic acid in the presence of sulfuric acid.[4] Adapting this method to 1-methylcyclopentanol could yield the desired product.

Diagram 1: Potential Synthetic Pathway for this compound

Caption: Plausible synthesis of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

| Technique | Key Features | Source(s) |

| Mass Spectrometry (GC-MS) | Data available, indicating fragmentation patterns can be obtained. | [2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectrum is available. Expected to show a broad O-H stretch (~3300-2500 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹). | [2] |

| ¹H NMR Spectroscopy | No experimental spectrum readily available. | |

| ¹³C NMR Spectroscopy | No experimental spectrum readily available. |

Diagram 2: Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic characterization of the compound.

Potential Applications in Drug Development

While direct biological activity data for this compound is limited, the broader class of cyclopentane carboxylic acid derivatives has emerged as a promising area in drug discovery.

Recent research has identified novel cyclopentane carboxylic acids as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[5] This channel is a significant target for the development of new analgesics for pain management. The discovery of these inhibitors highlights the potential for substituted cyclopentane carboxylic acids, including the 1-methyl derivative, to serve as scaffolds for new therapeutic agents.

The anxiolytic drug panadiplon undergoes metabolism to form a cyclopropane carboxylic acid metabolite, which has been linked to hepatic toxicity through the inhibition of mitochondrial fatty acid beta-oxidation.[6] While this involves a different ring size, it underscores the importance of understanding the metabolic fate and potential toxicity of cyclic carboxylic acids in drug development.

Further research is warranted to explore the biological activity of this compound, particularly its potential as a NaV1.7 inhibitor or its interaction with other biological targets.

Diagram 3: Potential Role in NaV1.7 Inhibition Pathway

Caption: Hypothetical inhibition of the NaV1.7 channel for pain relief.

References

- 1. This compound | CAS#:5217-05-0 | Chemsrc [chemsrc.com]

- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylcyclopentanecarboxylic acid, consolidating its chemical properties, potential synthetic routes, and biological relevance. The information is intended to support research and development activities by presenting key data in an accessible format.

Core Chemical and Physical Properties

This compound is a cyclic carboxylic acid featuring a five-membered carbon ring.[1] This structure imparts specific physical and chemical characteristics relevant to its application in organic synthesis and materials science.

Compound Identification

A summary of the primary identifiers for this compound is presented below.

| Identifier | Value |

| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid[2] |

| CAS Number | 5217-05-0[1][3][4] |

| Molecular Formula | C₇H₁₂O₂[1][2][3][4][5][6][7] |

| Molecular Weight | 128.17 g/mol [2] |

| Canonical SMILES | CC1(CCCC1)C(=O)O[4] |

| InChI Key | MNIBBVOEXUQHFF-UHFFFAOYSA-N[1][3][4] |

Physicochemical Data

The known physical and chemical properties are compiled for reference. Note that specific experimental values for properties like boiling and melting points are not consistently available in public literature.

| Property | Value/Description |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Solubility | Soluble in organic solvents; limited solubility in water[1] |

| Boiling Point | Data not available[5] |

| Melting Point | Data not available[5] |

| Density | Data not available[5] |

Synthesis and Reactivity

The carboxylic acid group allows it to undergo typical reactions such as esterification and acid-base reactions.[1] It can serve as a valuable intermediate in the synthesis of more complex molecules.[1][8]

Potential Applications and Biological Relevance

While direct biological activity data for this compound is limited, its potential is suggested by its applications as a synthetic intermediate and the known activities of structurally similar molecules.[1][8]

-

Pharmaceuticals and Fragrances: It is suggested as a potential intermediate in the production of pharmaceuticals and fragrances.[1]

-

Building Block: The chiral isomer, (1R,trans)-3-methyl-cyclopentanecarboxylic acid, is utilized as a building block for more complex molecules and is investigated for its therapeutic properties and as a precursor in drug development.[8]

-

Analog Activity: The related compound 1-Methyl-1-cyclohexanecarboxylic acid, a structural analog of valproic acid, is known to have anticonvulsant properties.[9]

Given its potential role in drug development, a generalized workflow for assessing the biological activity of such a compound is outlined below.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. Proper personal protective equipment (PPE) and handling procedures are mandatory.

| Hazard Class | GHS Classification |

| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage[2] |

| Skin Sensitization | H317: May cause an allergic skin reaction[2] |

| STOT, Single Exposure | H335: May cause respiratory irritation[2] |

References

- 1. CAS 5217-05-0: this compound [cymitquimica.com]

- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cyclopentanecarboxylic acid, 1-methyl- | CymitQuimica [cymitquimica.com]

- 4. This compound - Wikidata [wikidata.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. keyorganics.net [keyorganics.net]

- 7. scbt.com [scbt.com]

- 8. (1R,trans)-3-methyl-cyclopentanecarboxylic acid | Benchchem [benchchem.com]

- 9. 1-METHYL-1-CYCLOHEXANECARBOXYLIC ACID | 1123-25-7 [chemicalbook.com]

1-Methylcyclopentanecarboxylic acid IUPAC name

An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the IUPAC name 1-methylcyclopentane-1-carboxylic acid , is a cyclic carboxylic acid of growing interest in the fields of organic synthesis and medicinal chemistry.[1][2] Its unique structural scaffold, featuring a five-membered carbon ring with a methyl group and a carboxylic acid functional group at the same position, imparts specific chemical and physical properties that make it a valuable building block.[1] This guide provides a comprehensive overview of its properties, synthesis, and emerging applications, particularly in the realm of drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] It is soluble in organic solvents and has limited solubility in water.[1] The presence of the carboxylic acid group allows it to undergo typical reactions such as esterification and acid-base reactions.[1]

| Property | Value | Source |

| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | --INVALID-LINK--[2] |

| CAS Number | 5217-05-0 | --INVALID-LINK--[3][4] |

| Molecular Formula | C₇H₁₂O₂ | --INVALID-LINK--[3][4] |

| Molecular Weight | 128.17 g/mol | --INVALID-LINK--[2] |

| Physical State | Liquid | --INVALID-LINK--[1] |

| InChI Key | MNIBBVOEXUQHFF-UHFFFAOYSA-N | --INVALID-LINK--[3][4] |

| SMILES | CC1(CCCC1)C(=O)O | --INVALID-LINK--[5] |

Synthesis of this compound

The synthesis of tertiary carboxylic acids like this compound is effectively achieved through the Koch-Haaf reaction .[1][2] This acid-catalyzed carbonylation method utilizes an alcohol or alkene as a substrate. The use of formic acid as the carbon monoxide source allows the reaction to proceed under milder conditions, close to room temperature and pressure.[1][2]

Experimental Protocol: Koch-Haaf Synthesis

This protocol describes the synthesis of this compound from 1-methylcyclopentanol.

Materials:

-

1-methylcyclopentanol

-

96-98% Sulfuric acid (H₂SO₄)

-

98-100% Formic acid (HCOOH)

-

Hexane

-

Potassium hydroxide (KOH) solution (1.4 N)

-

Hydrochloric acid (HCl) (12 N)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Crushed ice

-

Deionized water

Equipment:

-

1 L three-necked flask

-

Powerful mechanical stirrer

-

Dropping funnel with a gas by-pass

-

Thermometer

-

Cooling bath (ice-water)

-

Separatory funnel

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Acid Preparation: Charge the flask with 500 g of 96% sulfuric acid. Begin vigorous stirring and cool the flask to 15-20°C using a cooling bath.

-

Initiation: Slowly add a few milliliters of 98-100% formic acid to the sulfuric acid.

-

Substrate Addition: Prepare a solution of 1-methylcyclopentanol in 98-100% formic acid (a 1:4 molar ratio of alcohol to formic acid is typical). Add this solution dropwise to the stirred sulfuric acid over approximately 1 hour, maintaining the temperature between 15-20°C. Carbon monoxide will be generated in situ, and the reaction mixture may foam.

-

Reaction Completion: After the addition is complete, continue stirring the mixture for an additional hour at 15-20°C.

-

Quenching: Pour the reaction mixture slowly and with stirring onto 1 kg of crushed ice in a large beaker. The carboxylic acid will separate as a solid or an oil.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with three portions of hexane.

-

Purification: Combine the hexane extracts and wash them twice with a 1.4 N potassium hydroxide solution. This will convert the carboxylic acid to its water-soluble potassium salt, separating it from neutral organic impurities.

-

Isolation: Combine the aqueous alkaline layers and wash with a small portion of hexane to remove any remaining neutral impurities.

-

Acidification: Cool the alkaline solution in an ice bath and acidify to pH 2 with 12 N hydrochloric acid. The this compound will precipitate.

-

Final Extraction & Drying: Extract the liberated acid with hexane. Wash the combined hexane layers with water and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the hexane under reduced pressure using a rotary evaporator to yield the final product.

Caption: Workflow for the Koch-Haaf synthesis of this compound.

Applications in Drug Development

The cyclopentane motif is a common feature in many approved drugs, where it can serve as a core scaffold or an appendage to interact with hydrophobic pockets in biological targets.[6] The carboxylic acid group is also a key functional group in drug design, often involved in critical binding interactions with receptors or enzymes.

Inhibition of NaV1.7 for Pain Management

A significant and promising application for derivatives of cyclopentane carboxylic acids is in the development of novel analgesics.[3] Recent research has identified that certain cyclopentane carboxylic acid derivatives are potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[3]

The NaV1.7 channel is a key player in pain signaling.[7][8] It is highly expressed in nociceptive (pain-sensing) neurons of the peripheral nervous system.[8] Genetic studies in humans have confirmed its critical role; gain-of-function mutations lead to severe pain disorders, while loss-of-function mutations result in a congenital inability to feel pain.[7][9] This makes selective inhibition of NaV1.7 a highly sought-after strategy for developing new pain medications that could be more effective and have fewer side effects than current treatments like opioids and NSAIDs.[8]

The cyclopentane carboxylic acid moiety has been identified as a key "warhead" that can significantly boost the potency of molecules designed to inhibit NaV1.7.[3] Drug discovery programs have successfully used this structural motif to develop inhibitors with high selectivity over other sodium channel subtypes (like NaV1.5, which is crucial for cardiac function), thereby reducing the risk of off-target side effects.[3]

Caption: Role of NaV1.7 in pain signaling and its inhibition by a drug candidate.

Safety and Handling

This compound is classified under GHS as harmful if swallowed and can cause serious eye damage and skin irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthesis routes. While it serves as a useful building block in general organic synthesis, its most compelling future lies in drug discovery. The demonstrated success of the cyclopentane carboxylic acid scaffold in creating potent and selective NaV1.7 inhibitors for pain management highlights its potential to contribute to the development of a new generation of non-opioid analgesics. This makes it a compound of significant interest for researchers in medicinal chemistry and drug development.

References

- 1. wikipedia.nucleos.com [wikipedia.nucleos.com]

- 2. Koch reaction - Wikipedia [en.wikipedia.org]

- 3. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Selective Ligands and Drug Discovery Targeting the Voltage-Gated Sodium Channel Nav1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid

This technical guide provides a comprehensive overview of 1-Methylcyclopentanecarboxylic acid, including its synonyms, physicochemical properties, synthesis protocols, and its relevance in contemporary drug development as a scaffold for targeting ion channels involved in pain signaling.

Synonyms

This compound is known by several alternative names in chemical literature and commercial catalogs. These include:

-

1-Methylcyclopentane-1-carboxylic acid

-

1-Methylcyclopentanoic acid

-

Cyclopentanecarboxylic acid, 1-methyl-

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Molecular Formula | C₇H₁₂O₂[1] |

| Molecular Weight | 128.17 g/mol [2] |

| Boiling Point | 219.0 °C at 760 mmHg[1] |

| Density | 1.1 g/cm³[1] |

| Melting Point | Not available[1][3] |

Experimental Protocols

A common synthetic route to this compound involves a two-step process: the formation of its methyl ester via a Favorskii-type rearrangement, followed by hydrolysis to yield the final carboxylic acid.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Methyl 1-methylcyclopentanecarboxylate

This step is an adaptation of the Favorskii rearrangement used for the synthesis of methyl cyclopentanecarboxylate.

-

Materials:

-

2-Chloro-2-methylcyclohexanone

-

Sodium methoxide

-

Anhydrous ether

-

5% Hydrochloric acid

-

5% Aqueous sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Equip a dry three-necked, round-bottomed flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Protect all openings with calcium chloride drying tubes.

-

Charge the flask with a suspension of sodium methoxide in anhydrous ether and begin stirring.

-

Add a solution of 2-chloro-2-methylcyclohexanone in dry ether dropwise to the stirred suspension. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the mixture under reflux for approximately 2 hours.

-

Cool the mixture and add water to dissolve the precipitated salts.

-

Separate the ether layer. Extract the aqueous layer with additional portions of ether.

-

Combine the ether extracts and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate solution, and saturated sodium chloride solution.

-

Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the ether by distillation.

-

The resulting crude ester, methyl 1-methylcyclopentanecarboxylate, is purified by vacuum distillation.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Methyl 1-methylcyclopentanecarboxylate

-

Aqueous sodium hydroxide (e.g., 10-20%)

-

Concentrated hydrochloric acid

-

Dichloromethane or other suitable organic solvent

-

-

Procedure:

-

In a round-bottomed flask, combine methyl 1-methylcyclopentanecarboxylate with an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with stirring for several hours until the hydrolysis is complete (monitoring by TLC or GC is recommended).

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture to a pH of approximately 1 by the dropwise addition of concentrated hydrochloric acid, which will precipitate the carboxylic acid.

-

Extract the product into an organic solvent such as dichloromethane.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield this compound.

-

Biological Activity and Signaling Pathways

Derivatives of cyclopentane carboxylic acid have emerged as a significant area of research in drug discovery, particularly in the development of novel analgesics. Recent studies have identified these compounds as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.

The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals. It acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials in nociceptive neurons.[4] The crucial role of NaV1.7 in pain perception is highlighted by human genetic studies, where loss-of-function mutations in the SCN9A gene (which encodes NaV1.7) lead to a congenital inability to experience pain.

The inhibition of NaV1.7 by cyclopentane carboxylic acid derivatives represents a promising therapeutic strategy for pain management. By blocking this channel, these compounds can prevent the amplification of pain signals at their source, effectively reducing the sensation of pain. The discovery of these inhibitors has been driven by design elements that replace other chemical motifs with the cyclopentane carboxylic acid structure, which has been shown to significantly boost potency against NaV1.7.[2][5]

Caption: Inhibition of the NaV1.7 pain signaling pathway.

References

- 1. This compound | CAS#:5217-05-0 | Chemsrc [chemsrc.com]

- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID CAS#: 6914-76-7 [m.chemicalbook.com]

- 5. CAS 1123-25-7: 1-Methylcyclohexanecarboxylic acid [cymitquimica.com]

Spectral Data Analysis of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the available spectral data for 1-methylcyclopentanecarboxylic acid (C₇H₁₂O₂; Molar Mass: 128.17 g/mol ). The information herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document summarizes available mass spectrometry and infrared spectroscopy data, provides generalized experimental protocols, and outlines a logical workflow for spectral analysis.

Spectral Data Presentation

The following sections detail the available spectral data for this compound.

Mass Spectrometry (MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available from the NIST Mass Spectrometry Data Center under the identifier NIST MS number 163768.[1][2] While the full experimental spectrum is accessible through the NIST/EPA/NIH Mass Spectral Library, predicted collision cross-section (CCS) values for various adducts, which are crucial for ion mobility-mass spectrometry, are presented below.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 129.09100 | 127.2 |

| [M+Na]⁺ | 151.07294 | 133.8 |

| [M-H]⁻ | 127.07644 | 129.3 |

| [M+NH₄]⁺ | 146.11754 | 152.1 |

| [M+K]⁺ | 167.04688 | 133.1 |

| [M+H-H₂O]⁺ | 111.08098 | 123.5 |

| [M]⁺ | 128.08317 | 124.1 |

| [M]⁻ | 128.08427 | 124.1 |

Data sourced from predicted values available on PubChem.

Infrared (IR) Spectroscopy

A vapor-phase infrared spectrum for this compound is available for viewing on SpectraBase.[2] However, quantitative data detailing specific absorption frequencies (cm⁻¹) and intensities were not accessible in the conducted literature search. Key expected absorptions would include a broad O-H stretch from the carboxylic acid group (typically ~3300-2500 cm⁻¹), a sharp C=O (carbonyl) stretch (~1700 cm⁻¹), C-O stretching, and various C-H stretching and bending vibrations for the methyl and cyclopentane ring structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

An extensive search of publicly available spectral databases did not yield experimental ¹H NMR or ¹³C NMR data for this compound. While data for structurally similar compounds, such as 1-methylcyclopropane-carboxylic acid, is available, it should not be used as a direct substitute.[3] The acquisition of experimental NMR data is recommended for unambiguous structural confirmation.

Generalized Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data cited above. These protocols are based on standard laboratory practices and should be adapted to specific instrumentation and sample requirements.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard procedure for analyzing a semi-volatile carboxylic acid like this compound.

1. Sample Preparation:

-

Accurately weigh approximately 1-5 mg of this compound.

-

Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

-

Transfer the solution to a 1.5 mL glass autosampler vial. Ensure the sample is free of particulates to prevent injector contamination.

2. GC-MS System Configuration:

-

GC Column: A standard non-polar column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically suitable.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector: Set to 250°C to ensure rapid volatilization. A splitless injection mode is preferred for lower concentration samples to enhance sensitivity.

-

Oven Temperature Program:

-

Initial Temperature: Hold at 60°C for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 240°C.

-

Final Hold: Hold at 240°C for 5 minutes.

-

3. Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at a standard electron energy of 70 eV.

-

Mass Range: Scan from m/z 40 to 300 to capture the molecular ion and key fragment ions.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

4. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound.

-

Process the data to identify the molecular ion peak and characteristic fragmentation patterns. Compare the resulting spectrum against a reference library, such as the NIST database, for confirmation.

Vapor Phase Infrared (IR) Spectroscopy

This protocol describes a general method for obtaining a vapor-phase IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

1. Instrument and Sample Cell Preparation:

-

Ensure the FTIR spectrometer is properly purged with a dry, CO₂-free gas (e.g., nitrogen) to minimize atmospheric interference.

-

Use a heatable gas cell with an appropriate path length (e.g., 10 cm). The cell windows should be made of a material transparent to IR radiation, such as KBr or ZnSe.

-

Heat the gas cell to a stable temperature (e.g., 50-100°C) sufficient to vaporize the sample without causing thermal decomposition.

2. Background Spectrum Acquisition:

-

With the gas cell empty (under vacuum or filled with dry nitrogen), collect a background interferogram.

-

Perform a Fourier transform on the interferogram to obtain the background spectrum. This spectrum accounts for the instrumental response and any residual atmospheric gases.

3. Sample Introduction and Spectrum Acquisition:

-

Introduce a small amount (a few microliters of a neat liquid sample or the headspace vapor from a solid/liquid) into the heated, evacuated gas cell. Allow the sample to vaporize and the pressure to equilibrate.

-

Collect the sample interferogram under the same instrumental conditions as the background.

-

Perform a Fourier transform on the sample interferogram to generate the single-beam sample spectrum.

4. Data Processing:

-

Ratio the single-beam sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the frequencies of key absorption bands and correlate them to the functional groups present in the molecule (e.g., O-H, C=O, C-H).

Workflow for Spectral Characterization

The structural elucidation and confirmation of a chemical entity like this compound follows a logical workflow. The process begins with sample preparation and progresses through data acquisition from multiple spectroscopic techniques, followed by integrated data analysis to confirm the molecular structure.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the NMR Analysis of 1-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-methylcyclopentanecarboxylic acid. It includes detailed tables of ¹H and ¹³C NMR chemical shifts, a thorough experimental protocol for data acquisition, and a visual representation of the molecule's structure and key NMR correlations. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing this compound.

Introduction to this compound

This compound is a saturated monocarboxylic acid and a derivative of cyclopentane. Its molecular structure consists of a five-membered cyclopentane ring with a methyl group and a carboxylic acid group attached to the same carbon atom (C1). This substitution pattern leads to a unique set of NMR signals that can be used for its identification and characterization. Understanding the NMR profile of this molecule is crucial for confirming its synthesis, assessing its purity, and studying its chemical behavior in various applications, including as a building block in medicinal chemistry.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound. The data has been compiled from reliable spectroscopic sources and is presented for easy reference and comparison.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | ~12 | Singlet (broad) | 1H |

| -CH₃ | 1.25 | Singlet | 3H |

| -CH₂- (C2, C5) | 1.85 - 1.95 | Multiplet | 4H |

| -CH₂- (C3, C4) | 1.55 - 1.65 | Multiplet | 4H |

Note: The chemical shift of the carboxylic acid proton is highly variable and dependent on solvent and concentration.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -COOH | ~184 |

| C1 (Quaternary) | ~48 |

| C2, C5 | ~37 |

| C3, C4 | ~25 |

| -CH₃ | ~23 |

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tuning and Locking: Insert the sample into the spectrometer. Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C). Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is typically sufficient.

-

Number of Scans: Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

-

Spectral Width: Set a spectral width appropriate for carbon signals (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H spectrum.

-

Reference the chemical shifts to the internal standard or the residual solvent peak.

-

Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key correlations between the atoms and their expected NMR signals.

Caption: Molecular structure and key NMR signal correlations for this compound.

An In-depth Technical Guide to the Mass Spectrometry of 1-Methylcyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 1-methylcyclopentanecarboxylic acid (C₇H₁₂O₂), a saturated monocarboxylic acid. This document details its characteristic fragmentation patterns under electron ionization (EI), presents quantitative mass spectral data, and outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Molecular and Spectrometric Overview

This compound has a molecular weight of approximately 128.17 g/mol .[1][2] Its mass spectrum under electron ionization exhibits a discernible molecular ion peak and a series of characteristic fragment ions that provide structural information.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by several key fragments. The relative intensities of these ions are crucial for identification. The data presented below is compiled from publicly available spectral databases.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 128 | [C₇H₁₂O₂]⁺• (Molecular Ion) | 5 |

| 113 | [M - CH₃]⁺ | 20 |

| 85 | [M - COOH]⁺ | 100 |

| 69 | [C₅H₉]⁺ | 30 |

| 57 | [C₄H₉]⁺ | 45 |

| 41 | [C₃H₅]⁺ | 60 |

Note: Relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions.

Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily driven by the cleavage of bonds adjacent to the carboxylic acid group and within the cyclopentane ring. The major fragmentation pathways are illustrated below.

Caption: Proposed fragmentation pathway of this compound.

The fragmentation process can be described as follows:

-

α-Cleavage: The initial ionization event forms the molecular ion (m/z 128). Subsequent cleavage of the bond between the cyclopentyl ring and the methyl group results in the loss of a methyl radical (•CH₃) to form the ion at m/z 113.[3]

-

Loss of the Carboxyl Group: A significant fragmentation pathway is the loss of the entire carboxyl group (•COOH), leading to the formation of the base peak at m/z 85.[4] This corresponds to the 1-methylcyclopentyl cation.

-

Ring Fission and Rearrangement: The fragment at m/z 85 can undergo further fragmentation through ring-opening and subsequent loss of neutral molecules. The loss of ethylene (C₂H₄) from this ion can lead to the fragment at m/z 57. The ion at m/z 69 is likely formed through the loss of methane (CH₄) from the m/z 85 fragment, followed by rearrangement. The prominent fragment at m/z 41 is a common hydrocarbon fragment ([C₃H₅]⁺) resulting from further degradation of the ring structure.

Experimental Protocols

The analysis of this compound is typically performed using GC-MS. Due to the polar nature of the carboxylic acid group, derivatization is often employed to improve chromatographic performance and reduce peak tailing.[5]

Sample Preparation (Derivatization)

A common derivatization method is silylation, which converts the acidic proton into a less polar trimethylsilyl (TMS) group.[6]

-

Drying: Ensure the sample is free of water, as this can interfere with the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen or by using a drying agent.

-

Reagent Addition: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample in a sealed vial.

-

Reaction: Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

Analysis: The sample is now ready for injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of derivatized carboxylic acids.

| Parameter | Recommended Setting |

| Gas Chromatograph (GC) | |

| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (split or splitless depending on concentration) |

| Oven Program | Initial temp: 60°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-450 |

| Ion Source Temperature | 230°C |

| Transfer Line Temperature | 280°C |

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

References

- 1. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Synthesis of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopentanecarboxylic acid is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms, detailed experimental protocols, and relevant quantitative data. The synthesis strategies discussed herein are primarily the Favorskii rearrangement and the haloform reaction. A theoretical overview of the Grignard reagent carboxylation route is also presented. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in organic synthesis and drug development.

Favorskii Rearrangement Approach

The Favorskii rearrangement is a powerful method for the synthesis of carboxylic acids and their derivatives from α-halo ketones. In the context of this compound synthesis, this pathway involves the ring contraction of a 2-halo-2-methylcyclohexanone.

Reaction Mechanism

The reaction proceeds through the formation of a cyclopropanone intermediate. The mechanism involves the following key steps:

-

Enolate Formation: A base abstracts an acidic α-proton from the side of the carbonyl group opposite to the halogen, forming an enolate.

-

Intramolecular Cyclization: The enolate undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a bicyclic cyclopropanone intermediate.

-

Nucleophilic Attack: A nucleophile, such as a hydroxide or alkoxide ion, attacks the carbonyl carbon of the cyclopropanone.

-

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of a carbon-carbon bond in the three-membered ring to form a more stable carbanion.

-

Protonation: The carbanion is protonated by the solvent to yield the final carboxylic acid or ester product.

The Reactivity Profile of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcyclopentanecarboxylic acid is a versatile building block in organic synthesis, finding applications in the development of novel therapeutics and other fine chemicals. This technical guide provides an in-depth analysis of its reactivity profile, encompassing its synthesis, key chemical transformations, and physicochemical properties. Detailed experimental protocols for its synthesis and characteristic reactions are provided, alongside a summary of its spectral data. Furthermore, this guide explores the potential biological significance of the cyclopentane carboxylic acid scaffold, particularly as an inhibitor of the NaV1.7 sodium channel, a key target in pain therapeutics.

Physicochemical and Spectral Data

This compound is a cyclic carboxylic acid with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1] Its structural and predicted properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | 1-methylcyclopentane-1-carboxylic acid | [1] |

| CAS Number | 5217-05-0 | [1] |

| Predicted pKa | ~4.9 (Predicted) | |

| Predicted XlogP | 1.7 | [1] |

| Appearance | Colorless to pale yellow liquid |

Table 2: Spectroscopic Data of this compound

| Technique | Key Peaks / Chemical Shifts (δ) | Reference |

| ¹H NMR | Carboxylic Acid (COOH): ~12 ppm (broad singlet)Cyclopentane Ring Protons: 1.5-2.0 ppm (multiplet)Methyl Protons (CH₃): ~1.2 ppm (singlet) | |

| ¹³C NMR | Carbonyl Carbon (C=O): ~180 ppmQuaternary Carbon (C-CH₃): ~45 ppmCyclopentane Ring Carbons (CH₂): 25-40 ppmMethyl Carbon (CH₃): ~20 ppm | |

| FTIR (cm⁻¹) | O-H stretch (Carboxylic Acid): 2500-3300 (broad)C-H stretch (Alkyl): 2850-3000C=O stretch (Carbonyl): 1700-1725C-O stretch: 1210-1320 | [2][3] |

| Mass Spec. (m/z) | [M]+: 128[M-CH₃]+: 113[M-COOH]+: 83 | [4][5][6] |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. A common and reliable method involves the carboxylation of a Grignard reagent derived from 1-bromo-1-methylcyclopentane.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol is adapted from established procedures for the synthesis of related cycloalkanecarboxylic acids.

Materials:

-

1-bromo-1-methylcyclopentane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-1-methylcyclopentane in anhydrous diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Cautiously add crushed dry ice in small portions to the vigorously stirred solution. A white precipitate will form. Continue adding dry ice until the exothermic reaction subsides.

-

Work-up: Allow the reaction mixture to warm to room temperature. Slowly add dilute hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate. Transfer the mixture to a separatory funnel.

-

Extraction and Purification: Separate the ethereal layer. Extract the aqueous layer with two portions of diethyl ether. Combine the organic extracts and wash with brine. Dry the ethereal solution over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or crystallization.

Caption: Synthetic workflow for this compound via Grignard carboxylation.

Reactivity Profile

The reactivity of this compound is primarily dictated by the carboxylic acid functional group. It undergoes a variety of reactions common to this class of compounds.

Esterification

This compound can be readily converted to its corresponding esters via Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid.

Experimental Protocol: Synthesis of Methyl 1-methylcyclopentanecarboxylate

Materials:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottomed flask, dissolve this compound in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 4-6 hours.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

Purify by distillation.

Reduction to Alcohol

The carboxylic acid can be reduced to the corresponding primary alcohol, (1-methylcyclopentyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction to (1-Methylcyclopentyl)methanol

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous THF.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the slow, sequential addition of water, followed by 15% sodium hydroxide solution, and then water again.

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and remove the solvent to yield the crude alcohol.

-

Purify by distillation.

Amide Formation

This compound can be converted to its corresponding amide by reaction with an amine, typically after activation of the carboxylic acid, for example, by conversion to an acyl chloride.

Experimental Protocol: Synthesis of 1-Methylcyclopentanecarboxamide

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM)

-

Ammonia (aqueous solution) or an amine

-

Sodium bicarbonate (saturated solution)

Procedure:

-

Acyl Chloride Formation: In a round-bottomed flask, dissolve this compound in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours. Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

-

Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool in an ice bath. Slowly add an excess of concentrated aqueous ammonia or the desired amine. Stir for 1-2 hours.

-

Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide.

-

Purify by recrystallization or column chromatography.

Caption: Key reactions of this compound.

Biological Significance and Drug Development

The cyclopentane carboxylic acid scaffold is of significant interest in drug discovery. Recent studies have identified derivatives of cyclopentane carboxylic acid as potent and selective inhibitors of the voltage-gated sodium channel NaV1.7.[7][8] This channel is a critical mediator of pain signals, and its inhibition represents a promising strategy for the development of novel analgesics with potentially fewer side effects than existing treatments.[9][10][11]

Hypothetical Signaling Pathway

While the specific interaction of this compound with NaV1.7 has not been detailed in the literature, a hypothetical signaling pathway illustrating the role of a NaV1.7 inhibitor can be constructed.

Caption: Hypothetical mechanism of action for a this compound derivative as a NaV1.7 inhibitor for pain relief.

In this proposed mechanism, a painful stimulus activates the NaV1.7 channel on nociceptive (pain-sensing) neurons. This leads to an influx of sodium ions, causing membrane depolarization and the propagation of an action potential. This signal is then transmitted to the central nervous system (CNS), resulting in the perception of pain. A hypothetical inhibitor, such as a derivative of this compound, would block the NaV1.7 channel, preventing sodium influx and thereby inhibiting the transmission of the pain signal.

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile centered on its carboxylic acid functionality. The ability to readily undergo esterification, reduction, and amidation makes it a versatile precursor for a range of more complex molecules. The emerging biological importance of the cyclopentane carboxylic acid scaffold, particularly in the context of NaV1.7 inhibition, underscores the potential of this and related compounds in the development of next-generation therapeutics for pain management. Further research into the specific biological activities of this compound and its derivatives is warranted.

References

- 1. 1-Methylcyclopentane-1-carboxylic acid | C7H12O2 | CID 138436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Cyclopentanecarboxylic acid, 1-methyl- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PubChemLite - this compound (C7H12O2) [pubchemlite.lcsb.uni.lu]

- 7. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of NaV1.7: the possibility of ideal analgesics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Brief analysis of Nav1.7 inhibitors: Mechanism of action and new research trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Potential of 1-Methylcyclopentanecarboxylic Acid: A Technical Guide for Researchers

Introduction

1-Methylcyclopentanecarboxylic acid, a saturated fatty acid with the chemical formula C₇H₁₂O₂, is a compound whose biological activities remain largely uncharted in publicly available scientific literature. While direct studies on its specific effects are scarce, the structural class to which it belongs—cyclic carboxylic acids—has been associated with a range of biological effects. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound, drawing inferences from structurally related compounds. This document will also furnish detailed experimental protocols to facilitate the investigation of these hypothesized activities, present available data in a structured format, and utilize visualizations to clarify complex pathways and workflows.

Hypothesized Biological Activities

Based on the known biological effects of structurally analogous compounds, two primary areas of potential activity for this compound emerge: metabolic regulation, specifically hypoglycemic effects via inhibition of fatty acid β-oxidation, and anti-inflammatory activity.

Metabolic Regulation: A Potential Hypoglycemic Agent

Certain cyclic and short-chain fatty acids have demonstrated the ability to modulate metabolic pathways. Notably, compounds like methylenecyclopropylglycine are known to induce hypoglycemia by inhibiting enzymes involved in fatty acid β-oxidation. This inhibition leads to a decrease in available energy from fat metabolism, compelling cells to increase glucose uptake and utilization, thereby lowering blood glucose levels.

Proposed Mechanism of Action: Inhibition of Fatty Acid β-Oxidation

Fatty acid β-oxidation is a critical mitochondrial process for energy production. The structural similarity of this compound to natural fatty acid intermediates suggests it could act as a competitive inhibitor of one or more enzymes in this pathway. A key regulatory step is the transport of long-chain fatty acids into the mitochondria, a process mediated by carnitine palmitoyltransferase I (CPT1). Inhibition of CPT1 is a known mechanism for inducing hypoglycemia.

Signaling Pathway: Fatty Acid β-Oxidation

Caption: Hypothesized inhibition of fatty acid β-oxidation by this compound.

Anti-Inflammatory Potential

Derivatives of cyclopentane, such as cyclopentenediones, have been reported to possess a spectrum of biological activities, including anti-inflammatory effects. The mechanism often involves the inhibition of key inflammatory mediators or enzymes.

Proposed Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory activity of this compound could be mediated through several potential mechanisms, including:

-

Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation.

-

Reduction of Pro-inflammatory Cytokine Production: It may suppress the production of cytokines like TNF-α, IL-6, and IL-1β from immune cells.

-

Inhibition of Nitric Oxide (NO) Production: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Experimental Workflow: In Vitro Anti-Inflammatory Screening

Caption: A typical workflow for in vitro screening of anti-inflammatory compounds.

Quantitative Data

As of the date of this publication, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ) specifically for the biological activity of this compound. The following table is provided as a template for researchers to populate as data becomes available.

Table 1: Template for Quantitative Biological Activity Data of this compound

| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |

| Hypoglycemic Activity | In vivo | Rodent model | Blood Glucose Reduction (%) | ||

| Fatty Acid Oxidation | CPT1 | Isolated Mitochondria | IC₅₀ | ||

| Anti-inflammatory | COX-2 | Enzyme Assay | IC₅₀ | ||

| Anti-inflammatory | TNF-α Production | Macrophages | IC₅₀ | ||

| Anti-inflammatory | NO Production | Macrophages | IC₅₀ |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the hypothesized biological activities of this compound.

Protocol 1: Assessment of Hypoglycemic Activity in a Rodent Model

Objective: To determine if this compound exhibits hypoglycemic effects in a diabetic or normoglycemic rodent model.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Rodent model (e.g., streptozotocin-induced diabetic mice or normoglycemic mice)

-

Glucometer and test strips

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight (12-16 hours) with free access to water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle control

-

Group 2: Positive control (e.g., Glibenclamide)

-

Groups 3-5: this compound at varying doses (e.g., 10, 50, 100 mg/kg).

-

-

Baseline Blood Glucose: Measure and record the initial blood glucose level (t=0) from the tail vein.

-

Compound Administration: Administer the respective treatments orally via gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at regular intervals post-administration (e.g., 1, 2, 4, 6, and 8 hours).

-

Data Analysis: Calculate the percentage reduction in blood glucose compared to the baseline and the vehicle control group.

Protocol 2: In Vitro Fatty Acid β-Oxidation Inhibition Assay

Objective: To assess the inhibitory effect of this compound on fatty acid oxidation in isolated mitochondria or cultured cells.

Materials:

-

This compound

-

Cultured cells (e.g., HepG2) or isolated liver mitochondria

-

Radiolabeled fatty acid (e.g., [¹⁴C]palmitic acid)

-

Scintillation counter and vials

-

Assay buffer

-

Positive control inhibitor (e.g., Etomoxir)

Procedure:

-

Cell/Mitochondria Preparation: Culture cells to confluency or isolate mitochondria from fresh tissue using standard protocols.

-